molecular formula C12H21NO3 B13039247 Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13039247
M. Wt: 227.30 g/mol
InChI Key: SNABQWMNVVIKTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl (4-hydroxyphenyl)carbamate
  • Tert-butyl (7-ethoxynaphthalen-1-yl)carbamate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(13)8-14/h9,14H,4-8H2,1-3H3

InChI Key

SNABQWMNVVIKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CO)CC2

Origin of Product

United States

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